Voreloxin Hydrochloride
CAS No.: 175519-16-1
Cat. No.: VC0003531
Molecular Formula: C18H20ClN5O4S
Molecular Weight: 437.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 175519-16-1 |
---|---|
Molecular Formula | C18H20ClN5O4S |
Molecular Weight | 437.9 g/mol |
IUPAC Name | 7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1 |
Standard InChI Key | JJZCCQHWCOXGCL-QNTKWALQSA-N |
Isomeric SMILES | CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl |
SMILES | CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl |
Canonical SMILES | CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl |
Chemical and Molecular Profile
Voreloxin hydrochloride (C₁₈H₂₀ClN₅O₄S) has a molecular weight of 437.9 g/mol and demonstrates solubility in dimethyl sulfoxide (DMSO) at 20 mg/mL . Its planar naphthyridine core enables DNA intercalation, while the thiazole ring enhances binding affinity to the topoisomerase II-DNA complex . Structural analogs with nonplanar configurations exhibit significantly reduced cytotoxicity, underscoring the critical role of molecular planarity in its mechanism .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀ClN₅O₄S |
Molecular Weight | 437.9 g/mol |
CAS Number | 175519-16-1 |
Solubility (DMSO) | 20 mg/mL |
Primary Targets | Topoisomerase IIα/β, DNA |
Preclinical Pharmacological Activity
In Vitro Efficacy
Voreloxin demonstrates broad-spectrum cytotoxicity against 15 human tumor cell lines, including multidrug-resistant models, with IC₅₀ values ranging from 0.04 to 1.155 μM . In primary acute myeloid leukemia (AML) blasts, the mean lethal dose (LD₅₀) is 2.30 μM (±1.87 μM), surpassing cytarabine’s potency (LD₅₀ = 4.90 μM) .
Table 2: In Vitro Cytotoxicity in Selected Models
Cell Line/Model | IC₅₀/LD₅₀ | Comparison to Cytarabine |
---|---|---|
P388 Leukemia | 0.04 μM | 9.5-fold more potent |
HL-60 AML | 0.12 μM | 3.2-fold more potent |
Primary AML Blasts | 2.30 μM | 2.1-fold more potent |
In Vivo Efficacy
In murine xenograft models, voreloxin (25 mg/kg IV) inhibits tumor growth in 10/11 solid tumors (ovarian, breast, lung) and 2/2 hematologic malignancies . Dose-dependent bone marrow suppression is observed but reverses within days post-treatment, suggesting manageable hematologic toxicity .
Clinical Trial Findings
Platinum-Resistant Ovarian Cancer
A Phase II trial (NCT00814502) evaluated voreloxin (48–75 mg/m² every 21 days) in 62 platinum-resistant patients . Key outcomes included:
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Objective response rate (ORR): 9.7% (1 complete, 5 partial responses).
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Disease control rate (DCR): 48% (stable disease ≥90 days).
Acute Myeloid Leukemia
In a Phase II study of relapsed/refractory AML, voreloxin combined with cytarabine achieved:
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Complete remission (CR) rate: 29% in older adults (≥60 years).
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Synergy: Combination indices <1 in 22/25 primary samples, indicating synergistic cytotoxicity .
Combination Therapy and Synergy
Voreloxin enhances the efficacy of cytarabine in AML through supra-additive effects, as demonstrated by:
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Leftward shift in IC₅₀ curves for voreloxin when combined with cytarabine .
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Reduced viable cell counts by 80–90% in MV4-11 and HL-60 cell lines.
Mechanistically, voreloxin sensitizes cells to cytarabine by inducing DNA damage and overriding checkpoint controls .
Current Status and Future Directions
Voreloxin has completed Phase II trials for AML and ovarian cancer, with Phase III investigations ongoing . Its unique mechanism, lack of ROS generation, and synergy with cytarabine position it as a promising candidate for:
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